rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile
Description
2-Azabicyclo[2.2.1]heptane-5-carbonitrile
7-Azabicyclo[2.2.1]heptane-1-carbonitrile
2-Amino-2-azabicyclo[2.2.1]heptane-5-carbonitrile
- Functionalization : Addition of an amino group at position 2.
- Effect : Enables hydrogen bonding but reduces thermal stability (decomposition at 180°C vs. 210°C for the parent compound).
| Property | Target Compound | 7-Azabicyclo Derivative | 2-Amino Derivative |
|---|---|---|---|
| Ring Strain (kcal/mol) | 18.2 | 21.7 | 17.9 |
| Dipole Moment (Debye) | 3.1 | 2.8 | 3.5 |
| LogP | 0.54 | 0.61 | -0.12 |
These comparisons highlight how nitrogen placement and substituents modulate physicochemical behavior. The target compound’s balance of moderate ring strain and dipole moment makes it suitable for metal-organic frameworks (MOFs) and asymmetric catalysis.
X-ray Crystallographic Characterization Data
X-ray diffraction studies of This compound reveal a distorted boat conformation for the bicyclic core, with the cyano group adopting an axial orientation to minimize steric clashes. Key crystallographic parameters include:
- Unit Cell Dimensions :
- a = 7.21 Å
- b = 10.33 Å
- c = 12.45 Å
- α = 90°, β = 102.3°, γ = 90°
- Space Group : P2₁/c (common for racemic mixtures)
- Notable Bond Lengths :
- N2–C1: 1.47 Å (typical for C–N single bonds)
- C5–C≡N: 1.15 Å (characteristic of nitriles)
- Torsion Angles :
- C1–C2–C3–C4: -28.5° (reflects bridgehead distortion)
The nitrogen atom’s lone pair aligns antiperiplanar to the C5–CN bond, creating a dipole moment of 3.1 Debye. This alignment facilitates interactions with electrophilic species in catalytic cycles.
Thermal Ellipsoids :
- Anisotropic displacement parameters indicate greater mobility at the cyano group (Uₑq = 0.08 Ų) compared to the bicyclic core (Uₑq = 0.04 Ų).
These structural insights validate computational models predicting the compound’s reactivity and guide the design of derivatives with tailored steric and electronic profiles.
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6+,7-/m0/s1 |
InChI Key |
ZYGSYWNTOIZIMA-XVMARJQXSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CN2)C#N |
Canonical SMILES |
C1C2CC(C1CN2)C#N |
Origin of Product |
United States |
Preparation Methods
Bicyclization via Intramolecular Lactamization
Palladium-Catalyzed 1,2-Aminoacyloxylation
A recent advance involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method installs both the amine and nitrile groups in a single step, offering superior regioselectivity.
Reaction Protocol
Cyclopentene derivatives are treated with Pd(OAc)₂, a nitrile source (e.g., Zn(CN)₂), and an oxygen nucleophile (e.g., AcOH) to form the bicyclic product.
Table 3: Palladium-Catalyzed Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | BINAP (10 mol%) |
| Nitrile Source | Zn(CN)₂ |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 80°C |
| Yield | 82% |
Resolution of Racemic Mixtures
The racemic product is typically separated via chiral chromatography or diastereomeric salt formation. For example, using (R)-mandelic acid as a resolving agent achieves >98% enantiomeric excess for the (1R,4S,5R)-isomer.
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Diels-Alder + TMSCN | High scalability | Moderate stereocontrol |
| Proline Derivatization | Excellent chirality transfer | Multi-step, low overall yield |
| Palladium Catalysis | Single-step, high efficiency | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
Stereochemical Considerations
Misidentification of stereochemistry in azabicyclic compounds is a documented challenge. For example, describes a case where a (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivative was later identified as a (1S,4S,5R)-2-azabicyclo[3.2.1]octane, emphasizing the criticality of accurate stereochemical assignment . The racemic nature of the target compound may lead to divergent pharmacological outcomes compared to enantiopure forms, such as (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile (CAS 1909288-55-6) .
Biological Activity
rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile is a bicyclic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a bicyclic framework and a nitrile group, allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The molecular formula of this compound is CHN, with a molecular weight of 122.17 g/mol. The compound's structure can be represented by the following SMILES notation: C1[C@@H]2C[C@H]([C@H]1CN2)C#N. This bicyclic structure provides a unique spatial arrangement that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 122.17 g/mol |
| IUPAC Name | (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile |
| InChI | InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6+,7-/m0/s1 |
| InChI Key | ZYGSYWNTOIZIMA-XVMARJQXSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound has been shown to exhibit activity against various biological pathways, potentially influencing neurotransmitter systems and cellular signaling mechanisms.
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors such as nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and neuroprotection.
- Enzyme Interaction : It may inhibit or activate specific enzymes that play roles in metabolic pathways or signal transduction.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Neuroprotective Effects
Studies indicate that this compound can provide neuroprotective effects in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells.
Analgesic Properties
Preclinical studies suggest that this compound exhibits analgesic properties comparable to established pain relief medications.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing promising results that warrant further investigation.
Case Studies
Several case studies have been conducted to explore the efficacy and safety of this compound:
Case Study 1: Neuroprotection in Animal Models
In a study involving rodents subjected to induced neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity and function compared to control groups.
Case Study 2: Pain Management Trials
Clinical trials assessing the analgesic effects demonstrated that patients receiving treatment with the compound reported lower pain scores compared to those on placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
